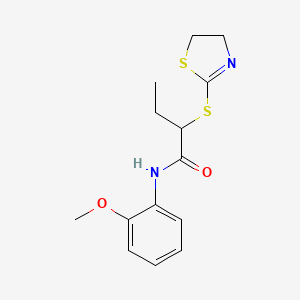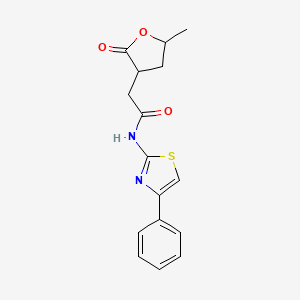![molecular formula C21H25N5O2 B4057111 3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4057111.png)
3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.20082506 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties and OLED Applications
Research on Pt(II) complexes with pyrazole chelates, including similar structural motifs, has revealed distinctive packing arrangements within crystal lattices and photophysical properties. Such complexes exhibit mechanoluminescence and concentration-dependent photoluminescence, making them suitable for organic light-emitting diodes (OLEDs) applications. OLED devices fabricated with these materials achieve high external quantum efficiency and stable chromaticity, indicating their potential in high-performance display and lighting technologies (Huang et al., 2013).
Synthetic Methodologies
Experimental and theoretical studies have explored the functionalization reactions of pyrazole derivatives, demonstrating the synthetic versatility of these compounds. These studies highlight the potential of such chemical frameworks in constructing complex molecular architectures, useful in the development of new materials and bioactive molecules (Yıldırım et al., 2005).
Molecular Magnetism
Dysprosium dinuclear complexes involving pyrazole-based ligands exhibit multiple single-molecule magnet behaviors. This property is significant for applications in quantum computing and information storage, where the control and manipulation of spin states at the molecular level are crucial (Feng et al., 2015).
Cytotoxicity and Anticancer Activity
Some novel pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines. Compounds exhibiting significant anticancer activity highlight the therapeutic potential of such molecules in the development of new anticancer agents (Hafez, 2017).
Antifungal and Antibacterial Activities
Pyrazolopyridines and related compounds have been synthesized and tested for antifungal and antibacterial activities. Their efficacy against various pathogens suggests their application in developing new antimicrobial agents, addressing the rising challenge of antibiotic resistance (Dawood, 2005).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-7-26-14(2)16(10-22-26)11-25-8-6-18-17(12-25)21(24-23-18)15-4-5-19-20(9-15)28-13-27-19/h4-5,9-10H,3,6-8,11-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGHICLPRRTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN2CCC3=C(C2)C(=NN3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzyl(methyl)amino]-N-(2-hydroxy-1,1-dimethylethyl)-2-indanecarboxamide](/img/structure/B4057037.png)
![1-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4057044.png)

![8-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4057068.png)

![methyl {3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4057088.png)
![4-{butyryl[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B4057094.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4057099.png)
![4-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4057105.png)
![4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4057112.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 2-(propionylamino)benzoate](/img/structure/B4057114.png)
![N-(2-butoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057126.png)
![N-[(1-adamantylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4057135.png)

